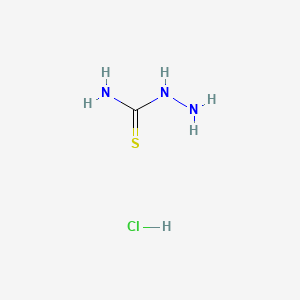

Thiosemicarbazide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191943. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aminothiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOGBUBQSGCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-19-6 (Parent) | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50195859 | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4346-94-5 | |

| Record name | Thiosemicarbazide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosemicarbazide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosemicarbazide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSEMICARBAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHX25R8M22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiosemicarbazide Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and biological applications of thiosemicarbazide hydrochloride and its derivatives in modern drug discovery.

This technical guide provides a comprehensive overview of this compound, a versatile chemical entity and a crucial building block in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, experimental protocols for the synthesis of its derivatives, and insights into its mechanisms of action.

Chemical Identity and Properties

This compound is the hydrochloride salt of thiosemicarbazide. It serves as a key reagent in the synthesis of thiosemicarbazones, a class of compounds extensively studied for their wide range of biological activities.

Synonyms:

-

Thiosemicarbazide monohydrochloride

-

Hydrazinecarbothioamide, monohydrochloride[2]

-

Semicarbazide, thio-, monohydrochloride[2]

-

aminothiourea;hydrochloride[1]

The physicochemical properties of thiosemicarbazide and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₆ClN₃S | [1] |

| Molecular Weight | 127.60 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 175 - 180 °C / 347 - 356 °F (for parent compound) | [3] |

| Melting Point (HCl) | 190-191 °C (decomposes) | [5] |

| Solubility | Soluble in water | [3] |

| Odor | Odorless | [3][4] |

Synthesis and Experimental Protocols

This compound is a precursor for the synthesis of thiosemicarbazones, which are typically formed through a condensation reaction with an appropriate aldehyde or ketone. These derivatives are the subject of extensive research in drug discovery.

General Protocol for the Synthesis of Thiosemicarbazone Derivatives

This protocol outlines a general method for the synthesis of thiosemicarbazone derivatives from thiosemicarbazide and a carbonyl compound.

Materials:

-

Thiosemicarbazide or a substituted thiosemicarbazide derivative

-

An appropriate aldehyde or ketone

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 1 mmol of the selected thiosemicarbazide derivative in 20 mL of ethanol in a round-bottom flask.[6]

-

To this solution, add 1 mmol of the corresponding aldehyde or ketone.[6]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

The resulting solid precipitate is collected by filtration.

-

Wash the crude product with cold ethanol or methanol to remove unreacted starting materials.[6]

-

The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol for In Vitro Antibacterial Activity Screening (Microdilution Method)

This protocol describes a standard method to evaluate the antibacterial efficacy of synthesized thiosemicarbazone derivatives by determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized thiosemicarbazone compounds

-

Bacterial strains (e.g., Bacillus cereus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microtiter plates

-

Pipettes

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds by dissolving them in DMSO.

-

Perform serial dilutions of the stock solutions in the wells of a 96-well plate using the appropriate growth medium to achieve a range of concentrations (e.g., from 1 mg/L to 10,000 mg/L).[7]

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Add the bacterial suspension to each well of the microtiter plate.

-

Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only). A solvent control with the highest concentration of DMSO used should also be included.[7]

-

Incubate the plates at 37°C for 18-24 hours.[7]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Biological Activities and Quantitative Data

Thiosemicarbazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The biological efficacy often varies with the nature of the substituents on the thiosemicarbazone scaffold.

| Compound Class/Derivative | Biological Activity | Quantitative Data (Metric) | Target Organism/Cell Line | Reference |

| Thiosemicarbazone Derivatives | Antibacterial | MIC: 10 mg/L | Bacillus cereus | [7] |

| Isatin-based Thiosemicarbazones | Antimycobacterial | - | - | [6] |

| Acridine-Thiosemicarbazone Hybrids | Anticancer | - | - | [8] |

| β-Lapachone-based Thiosemicarbazones | Anticancer | % Inhibition: 53.9% | B16-F10 (Melanoma) | [9] |

| 4-Fluorophenoxyacetyl-thiosemicarbazides | Anticancer | IC₅₀: 108.14 μM | LNCaP (Prostate Cancer) | [10] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of thiosemicarbazone derivatives are attributed to several mechanisms of action, with enzyme inhibition being a prominent pathway.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

In bacteria, thiosemicarbazones are proposed to exert their antibacterial effects by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][11] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of DNA replication and ultimately results in bacterial cell death.[7] Molecular docking studies have suggested that these compounds bind to the active site of these enzymes, preventing their normal function.[7]

Anticancer Mechanisms

The anticancer properties of thiosemicarbazones are multifaceted. One of the primary mechanisms is the inhibition of topoisomerase IIα, an enzyme crucial for resolving DNA tangles in rapidly dividing cancer cells.[8] By inhibiting this enzyme, thiosemicarbazones can induce DNA damage and trigger apoptosis.[12]

Additionally, many thiosemicarbazones are potent metal chelators, particularly for iron and copper.[13] This chelation can disrupt the function of metalloenzymes essential for cancer cell proliferation, such as ribonucleotide reductase, and can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[12][14] Some derivatives have also been shown to induce apoptosis through the JNK signaling pathway.[13]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiosemicarbazone derivatives.

Caption: A generalized workflow for the development of thiosemicarbazone-based drug candidates.

Proposed Antibacterial Signaling Pathway

This diagram depicts the proposed mechanism of action for the antibacterial activity of thiosemicarbazone derivatives through the inhibition of bacterial topoisomerases.

Caption: Inhibition of bacterial DNA topoisomerases by thiosemicarbazone derivatives.

References

- 1. This compound | CH6ClN3S | CID 3037943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. fishersci.com [fishersci.com]

- 4. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 4346-94-5 [m.chemicalbook.com]

- 6. General procedure for the synthesis of thiosemicarbazones (2a-j) [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

thiosemicarbazide hydrochloride solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide hydrochloride (CAS 4346-94-5) is a crucial reagent and building block in synthetic and medicinal chemistry. It serves as a primary precursor for the synthesis of thiosemicarbazones, a class of compounds extensively studied for their diverse biological activities, including potential anticancer properties.[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation development, and biological assays. This technical guide provides a comprehensive overview of its solubility in water and common organic solvents, details standard experimental protocols for solubility determination, and illustrates its application in a typical synthetic workflow.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. While qualitative data indicates that this compound is soluble in water, precise quantitative data in a range of organic solvents is not extensively documented in publicly available literature.[2] For comparison, solubility data for the parent compound, thiosemicarbazide (CAS 79-19-6), is more readily available and is included below to provide a broader context. Researchers should note that the hydrochloride salt form is generally expected to exhibit higher aqueous solubility compared to its free base form.

Table 1: Solubility of this compound and Thiosemicarbazide

| Compound Name | Solvent | Type | Value | Temperature (°C) | Notes |

| This compound | Water | Qualitative | Soluble | Not Specified | [2] |

| Thiosemicarbazide | Water | Qualitative | Soluble / Very Soluble | Not Specified | [3][4][5] |

| Water | Quantitative | 20.3% w/w | 80 | [6] | |

| Ethanol | Qualitative | Soluble / Very Soluble | Not Specified | [3][5] | |

| Alcohol (unspecified) | Qualitative | Soluble | Not Specified | [3] | |

| DMSO | Quantitative | 125 mg/mL | Not Specified | Requires sonication.[7] |

Note: The absence of extensive quantitative data for this compound necessitates empirical determination for specific research applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reproducible research. The equilibrium shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[8][9]

Key Protocol: Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature, in equilibrium with the excess solid compound.[8][9]

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a sealed flask or vial containing the solvent of interest (e.g., purified water, buffer, or organic solvent). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[8]

-

Equilibration: The flask is agitated in a constant-temperature shaker or water bath. A typical duration for equilibration is 24 to 48 hours to ensure the system reaches a thermodynamic equilibrium, although shorter times may be sufficient for kinetic solubility measurements.[10] The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a low-binding membrane filter (e.g., 0.45 µm PVDF or PTFE).[11][12]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.[10][11]

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The pH of the aqueous solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.[13]

Application in Synthetic Chemistry: A Workflow for Thiosemicarbazone Synthesis

The primary application of this compound is in the synthesis of thiosemicarbazones. This involves a condensation reaction with an aldehyde or ketone. The solubility of the reactants in the chosen solvent is essential for the reaction to proceed efficiently.

Caption: Workflow for thiosemicarbazone synthesis and screening.

This workflow highlights the critical role of solubility. This compound and the chosen aldehyde or ketone must be dissolved in a suitable solvent, often ethanol, to facilitate the condensation reaction.[14][15] The reaction is typically catalyzed by a few drops of acid and may require heating under reflux.[14] Upon completion, the desired thiosemicarbazone product often precipitates upon cooling, allowing for isolation by filtration. The crude product is then purified, commonly by recrystallization from an appropriate solvent. The final pure compound can then be used for further applications, such as biological activity screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 4346-94-5 [m.chemicalbook.com]

- 3. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. thiosemicarbazide | 79-19-6 [chemicalbook.com]

- 7. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. pharmatutor.org [pharmatutor.org]

- 14. chemmethod.com [chemmethod.com]

- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiosemicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S) moiety, and their derivatives, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their ability to chelate metal ions and interact with various biological targets has made them a subject of intense research for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this promising field.

Anticancer Activity

Thiosemicarbazide derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their primary mechanisms of action often involve the inhibition of key enzymes essential for cancer cell proliferation and the induction of programmed cell death (apoptosis).[1][3]

Mechanism of Action

Ribonucleotide Reductase (RR) Inhibition: One of the most well-established anticancer mechanisms of thiosemicarbazide derivatives is the inhibition of ribonucleotide reductase.[4][5][6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[7] By chelating the iron cofactor in the RRM2 subunit of the enzyme, thiosemicarbazones disrupt its function, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[7][8] Triapine, a notable thiosemicarbazone, has undergone clinical trials and functions through this inhibitory mechanism.[7][9]

Topoisomerase IIα Inhibition: Several thiosemicarbazone derivatives have been identified as inhibitors of topoisomerase IIα.[7][10] This enzyme plays a critical role in managing DNA topology during replication and transcription.[11] Inhibition of topoisomerase IIα leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.[10][12]

Induction of Apoptosis: Thiosemicarbazide derivatives can trigger apoptosis through various signaling pathways.[1][2][13] This can be initiated by the generation of reactive oxygen species (ROS) due to the redox activity of their metal complexes, leading to cellular stress and the activation of apoptotic cascades.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazide derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Acridine-Thiosemicarbazone 4d | MT-4 | 10.96 ± 0.62 | [14] |

| Acridine-Thiosemicarbazone 4e | MT-4 | 11.63 ± 0.11 | [14] |

| Acridine-Thiosemicarbazone 4b | MT-4 | 15.73 ± 0.90 | [14] |

| Acridine-Thiosemicarbazone 4a | MT-4 | 18.42 ± 1.18 | [14] |

| Chalcone Thiosemicarbazide 4r | HepG2 | 0.78 ± 0.05 | [5] |

| β-Lapachone-TSC3 | B16-F10 (Melanoma) | 75.27% inhibition at 25 µg/mL | [6] |

| β-Lapachone-TSC3 | MCF-7 (Breast) | 66.42% inhibition at 25 µg/mL | [6] |

| Nitro-substituted semicarbazide 4c | U87 (Glioblastoma) | 12.6 µg/mL | [15] |

| Nitro-substituted thiosemicarbazide 5d | U87 (Glioblastoma) | 13.0 µg/mL | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][16]

Materials:

-

Thiosemicarbazide derivative stock solution

-

Cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^5 cells/well in 200 µL of culture medium and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivative (e.g., 0-30 µM) and incubate for another 24-48 hours.[17]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[12][19][20] Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Mechanism of Action

Inhibition of DNA Gyrase and Topoisomerase IV: A key antibacterial mechanism is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1][21][22] These enzymes are essential for bacterial DNA replication, recombination, and repair.[23][24] Thiosemicarbazide derivatives can interfere with the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, disrupting their function and leading to bacterial cell death.[21][25]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [19] |

| Thiosemicarbazide 3a | Staphylococcus epidermidis ATCC 12228 | 1.95 | [19] |

| Thiosemicarbazide 3a | Micrococcus luteus ATCC 10240 | 1.95 | [19] |

| Thiosemicarbazide 3a | Bacillus cereus ATCC 10876 | 1.95 | [19] |

| T4A (ortho-fluoro) | Staphylococcus aureus NCTC 4163 | 32-64 | [15] |

| Trifluoromethylphenyl derivative | Staphylococcus aureus | 64-128 | [15] |

| Imidazole-thiosemicarbazide ITD-13 | Mycobacterium tuberculosis H37Rv | 15.62 | [25] |

| Imidazole-thiosemicarbazide ITD-20 | Mycobacterium tuberculosis H37Rv | 31.25 | [25] |

| Imidazole-thiosemicarbazide ITD-30 | Mycobacterium tuberculosis H37Rv | 31.25 | [25] |

| Compound 11 | Mycobacterium bovis | 0.39 | [3][26] |

| Compound 30 | Mycobacterium bovis | 0.39 | [3][26] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][27][28]

Materials:

-

Thiosemicarbazide derivative stock solution

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]

-

Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the thiosemicarbazide derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL.[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Certain thiosemicarbazide derivatives have shown promise as antiviral agents, particularly against viruses like Dengue virus.[6][27]

Mechanism of Action

The precise antiviral mechanisms of many thiosemicarbazide derivatives are still under investigation. However, it is believed that they can interfere with viral replication processes. Their metal-chelating properties may play a role in inhibiting viral enzymes that require metal cofactors.[6]

Quantitative Data: Antiviral Activity

Data for antiviral activity is often presented as the 50% effective concentration (EC50).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Bz-Trp-TSC | Dengue virus (all 4 serotypes) | Vero | Not specified, but showed high potency | [27] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[7][29][30]

Materials:

-

Thiosemicarbazide derivative

-

Virus stock

-

Susceptible host cell line (e.g., Vero cells)

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the thiosemicarbazide derivative.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium to restrict viral spread to adjacent cells.[29]

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Anticonvulsant Activity

Thiosemicarbazone derivatives have been investigated for their potential in treating epilepsy, showing activity in preclinical seizure models.[24][31][32]

Mechanism of Action

The anticonvulsant mechanisms are not fully elucidated but are thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Data: Anticonvulsant Activity

Anticonvulsant activity is often assessed by the median effective dose (ED50) in animal models.

| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| PS6 (2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide) | MES | >50 | >300 | [24][32] |

| 6-nitro benzothiazolyl thiosemicarbazone 1a | MES (mice, i.p.) | 30-300 | >300 | [28] |

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models for screening anticonvulsant drugs.[19][26][33][34]

Maximal Electroshock (MES) Test:

-

Administer the thiosemicarbazide derivative to the test animal (e.g., mouse or rat).

-

After a specific time, induce a seizure by applying an electrical stimulus through corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the thiosemicarbazide derivative to the test animal.

-

After a specific time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a chemoconvulsant.

-

Observe the animal for the onset of clonic seizures.

-

The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant effect.

Conclusion

Thiosemicarbazide derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, viral diseases, and epilepsy underscores their potential for further development as therapeutic agents. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important chemical scaffold. Future research should focus on elucidating the detailed molecular mechanisms of action, improving the selectivity and safety profiles of lead compounds, and advancing the most promising candidates into clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Bovine Viral Diarrhea Virus RNA Synthesis by Thiosemicarbazone Derived from 5,6-Dimethoxy-1-Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journal.waocp.org [journal.waocp.org]

- 14. topogen.com [topogen.com]

- 15. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. rr-asia.woah.org [rr-asia.woah.org]

- 28. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

Thiosemicarbazide Hydrochloride: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Abstract: Thiosemicarbazide and its hydrochloride salt are fundamental building blocks in synthetic organic and medicinal chemistry. Their polyfunctional nature, possessing multiple nucleophilic centers, makes them exceptionally versatile precursors for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.[1][2][3][4] This technical guide provides an in-depth overview of the synthetic utility of thiosemicarbazide hydrochloride, focusing on its application in the synthesis of key heterocyclic scaffolds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazolines. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to support researchers, scientists, and professionals in the field of drug development.

Introduction: The Synthetic Potential of Thiosemicarbazide

Thiosemicarbazide is a derivative of thiourea featuring a hydrazine moiety. This unique structure provides several reactive sites that can participate in a variety of condensation and cyclization reactions.[4][5] It is extensively used as a starting material for synthesizing five- and six-membered heterocyclic rings, many of which form the core of numerous pharmacologically active agents.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[6][7] The hydrochloride salt is often used to improve solubility and stability.

The general workflow for utilizing thiosemicarbazide as a precursor involves an initial condensation reaction with a carbonyl compound or acylation, followed by an intramolecular cyclization reaction, the pathway of which is often dictated by the reaction conditions (acidic vs. basic).

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is one of the most common applications of thiosemicarbazide. The typical route involves the acylation of thiosemicarbazide with a carboxylic acid to form an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration.[6][8]

Quantitative Data

The reaction conditions significantly influence the yield of the resulting 1,3,4-thiadiazole derivatives. A summary of representative data is provided below.

| Starting Materials | Dehydrating Agent/Catalyst | Reaction Time | Yield (%) | Reference(s) |

| Thiosemicarbazide, Benzoic Acid | POCl₃ | 3 min (MW) | High | [9] |

| Thiosemicarbazide, Aromatic Carboxylic Acids | POCl₃ | - | - | [10] |

| Acylthiosemicarbazides | conc. H₂SO₄ | - | - | [11][12] |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | - | Good | [8] |

| Thiosemicarbazone | Ferric Chloride (FeCl₃) | - | 44-91 | [13] |

Detailed Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol is adapted from procedures involving acid-catalyzed cyclization.[8][9][10]

-

Acylation/Cyclization Setup: In a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (0.91 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the mixture in a fume hood.

-

Reaction: Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until the pH is approximately 7-8.

-

Isolation: The solid precipitate that forms is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from ethanol to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and by determining its melting point.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazole-3-thiols is another key transformation of thiosemicarbazide derivatives. This reaction typically proceeds through the same acylthiosemicarbazide intermediate as the thiadiazole synthesis, but the cyclization is conducted under basic conditions, which favors the formation of the triazole ring.[11][14][15]

Quantitative Data

The choice of base and reaction conditions are critical for achieving high yields in triazole synthesis.

| Starting Material | Base | Reaction Time | Yield (%) | Reference(s) |

| 1-Formyl-3-thiosemicarbazide | NaOH (aq) | 1 h | 72-81 | [16] |

| Substituted Thiosemicarbazides | NaOH (4%) | - | Good | [14] |

| 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | NaOH (2%) | Overnight | - | [17] |

| N¹,N²-diphenylhydrazine-1,2-dicarbothioamide | KOH (aq) | 4 h | 71 | [15] |

Detailed Experimental Protocol: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on base-catalyzed cyclization of a pre-formed acylthiosemicarbazide.[14][15][17]

-

Preparation of Intermediate: Synthesize 1-benzoyl-3-thiosemicarbazide by reacting thiosemicarbazide with benzoyl chloride.

-

Reaction Setup: Dissolve the 1-benzoyl-3-thiosemicarbazide (1.95 g, 10 mmol) in an aqueous solution of 4% sodium hydroxide (NaOH, 25 mL).

-

Cyclization: Heat the mixture under reflux for 4-6 hours. Monitor the reaction's completion using TLC.

-

Cooling and Filtration: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify it with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.

-

Isolation: The desired 1,2,4-triazole-3-thiol will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the precipitate with cold water and recrystallize from a suitable solvent, such as ethanol, to yield the pure product.

-

Characterization: Verify the structure using IR, ¹H-NMR, ¹³C-NMR spectroscopy and melting point analysis.

Synthesis of Pyrazolines from Chalcones

Thiosemicarbazide readily reacts with α,β-unsaturated ketones, such as chalcones, to form pyrazoline derivatives. The reaction typically proceeds via the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to yield the five-membered pyrazoline ring.[18][19]

Quantitative Data

This reaction is often efficient, providing good to excellent yields under various conditions.

| Starting Materials | Conditions | Reaction Time | Yield (%) | Reference(s) |

| Chalcones, Thiosemicarbazide HCl, Sodium Acetate | Ultrasound, Ethanol, Room Temp. | 1.5-2.0 h | 76-93 | [18] |

| Bis-chalcone, Thiosemicarbazide, NaOH | Reflux, Ethanol | 12 h | 72.6 | [19] |

| Chalcones, Thiosemicarbazide, conc. HCl | Reflux, Ethanol | 2-6 h | 37-High | [20] |

Detailed Experimental Protocol: Synthesis of a Pyrazoline Derivative

This protocol is based on the base-catalyzed cyclization of a chalcone with thiosemicarbazide.[19]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (4 mmol) and thiosemicarbazide (9 mmol) in dry ethanol (30 mL).

-

Addition of Base: Add sodium hydroxide (NaOH, 0.08 g, 2 mmol) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux at 80 °C for 12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to approximately pH 2 by adding dilute HCl. This will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water.

-

Purification: Purify the crude residue by column chromatography (e.g., using a diethyl ether-petroleum ether solvent system) or by recrystallization from ethanol to obtain the final pyrazoline derivative.

-

Characterization: Characterize the purified compound by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. jocpr.com [jocpr.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Novel Chalcone-Thiosemicarbazones Derivatives as Potential Anti-Leishmania amazonensis Agents and Its HSA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Tuberculostatic Activity of Novel Thiosemicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains further complicates treatment efforts, highlighting the urgent need for new classes of antimycobacterial compounds.[1][2] Thiosemicarbazides, a class of organic compounds containing a sulfur atom and a hydrazide moiety, have garnered considerable attention for their wide range of pharmacological activities, including potent tuberculostatic effects.[3][4] This technical guide provides an in-depth overview of recent advancements in the development of novel thiosemicarbazide derivatives as potential anti-TB agents, focusing on their synthesis, in vitro activity, and proposed mechanisms of action.

Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is typically achieved through straightforward and efficient chemical reactions. The most common method involves the condensation reaction of various aldehydes or ketones with a thiosemicarbazide or a substituted thiosemicarbazide, such as 4-phenylthiosemicarbazide.[5][6][7] Another prevalent method is the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[1][8] These synthesis strategies offer the advantage of high yields and the ability to readily introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6] The structural characterization of these novel compounds is typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and mass spectrometry, with single-crystal X-ray diffraction providing definitive structural elucidation.[1][5]

Tuberculostatic Activity: Quantitative Data

Numerous novel thiosemicarbazide derivatives have been synthesized and evaluated for their in vitro activity against various Mycobacterium species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits 90% of visible bacterial growth, is the standard metric for quantifying this activity. The data presented below summarizes the promising tuberculostatic activities of several recently developed series of these compounds.

Table 1: In Vitro Tuberculostatic Activity of Novel Thiosemicarbazide Derivatives

| Compound/Series | Mycobacterium Strain(s) | MIC Value(s) | Reference |

| Compounds 11 and 30 | M. bovis | 0.39 µg/mL | [5][6][7] |

| 2-Pyridine Derivatives | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 7.81–31.25 µg/mL | [1] |

| Compound 5 | M. smegmatis | 7.81 µg/mL | [1] |

| Compound 2 | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 15.625 µg/mL | [1] |

| Imidazole-Thiosemicarbazides | |||

| ITD-13 | M. tuberculosis H37Rv | 15.62 µg/mL | |

| ITD-20 | M. tuberculosis H37Rv | 31.25 µg/mL | |

| ITD-30 | M. tuberculosis H37Rv | 31.25 µg/mL | |

| Pyridine Derivatives | |||

| Compound 7 | M. tuberculosis (resistant strain) | 0.5 µg/mL | [2] |

| Compound 5 | M. tuberculosis (resistant strain) | 1 µg/mL | [2] |

| Quinoline-Based Derivatives | |||

| QST4 | M. tuberculosis H37Rv | 6.25 µM | [9] |

| QST3, QST10 | M. tuberculosis H37Rv | 12.5 µM | [9] |

| Fluorinated Thiacetazone Analog | |||

| Compound 16 | M. tuberculosis H37Rv | ≤ 0.1 µg/mL | [10] |

Experimental Protocols for Antimycobacterial Activity Screening

The evaluation of the tuberculostatic activity of thiosemicarbazide derivatives is conducted using established in vitro susceptibility assays. These protocols are designed to determine the MIC of the test compounds against pathogenic and non-pathogenic mycobacterial strains.

A. General Synthesis Protocol (Condensation Reaction) A solution of thiosemicarbazide (or a derivative thereof) in an appropriate solvent (e.g., water with acetic acid or ethanol) is added to a solution of the corresponding aldehyde or ketone.[5][10] The mixture is typically stirred at an elevated temperature (e.g., 70°C) for a period ranging from 30 minutes to 24 hours.[5][10] Upon completion of the reaction, the resulting precipitate (the thiosemicarbazide derivative) is filtered, washed, and dried.[5] Recrystallization from a suitable solvent like ethanol is often performed for purification.[10]

B. Microplate Alamar Blue Assay (MABA) This is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[11]

-

Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate in a suitable culture medium (e.g., BACTEC 12B medium).[11]

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.[11]

-

Incubation: The plates are incubated for a defined period (typically 5-7 days) to allow for mycobacterial growth.

-

Colorimetric Reaction: A solution of Alamar Blue (resazurin) is added to each well.

-

Reading: After further incubation, a color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, signifying at least 90% inhibition of bacterial growth.[11]

C. Resazurin Microtiter Assay (REMA) Similar to MABA, REMA is another common resazurin-based assay.

-

Compound Plating: Serial dilutions of the test compounds are prepared in 96-well plates.

-

Inoculation: A standardized culture of mycobacteria is added to the wells.

-

Incubation: Plates are incubated to allow for bacterial growth.

-

Detection: A resazurin solution is added, and after incubation, the fluorescence or color is measured. The MIC is determined as the lowest concentration of the compound that inhibits bacterial metabolism, thus preventing the reduction of resazurin.[12]

D. Serial Dilution Method This classic method involves preparing serial dilutions of the test compounds in a liquid culture medium, such as Youmans medium supplemented with bovine serum.[3][13] Each tube or well is then inoculated with a standard concentration of Mycobacterium tuberculosis.[3] Following incubation for several days, the tubes are visually inspected for turbidity, and the MIC is recorded as the lowest concentration at which no visible growth is observed.[13]

Proposed Mechanism of Tuberculostatic Action

While the precise mechanisms of action for many novel thiosemicarbazide derivatives are still under investigation, several potential molecular targets have been proposed. Molecular docking studies have suggested that some thiosemicarbazide derivatives may target Mycobacterium tuberculosis glutamine synthetase (MtGS).[1] MtGS is a crucial enzyme in the nitrogen metabolism of the bacterium, catalyzing the ATP-dependent synthesis of L-glutamine from L-glutamate and ammonia.[1] Inhibition of this enzyme would disrupt the nitrogen assimilation pathway, which is essential for the synthesis of amino acids, nucleotides, and other nitrogen-containing biomolecules, ultimately leading to bacterial death. This represents a promising target for novel anti-TB drug development as it is vital for the pathogenicity of mycobacteria.[1]

Conclusion and Future Directions

Novel thiosemicarbazide derivatives represent a highly promising class of compounds in the search for new tuberculostatic agents. Their straightforward synthesis, coupled with the ability to easily modify their structure, allows for extensive optimization of their activity. Several derivatives have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, with MIC values that are comparable or superior to existing anti-TB drugs.[2][14] The identification of potential molecular targets like glutamine synthetase provides a rational basis for further drug design and development.[1] Future research should focus on optimizing the lead compounds to enhance their potency, reduce potential cytotoxicity, and improve their pharmacokinetic profiles to advance them towards in vivo efficacy studies and potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiosemicarbazide Metal Complexes: A Technical Guide to Their Anticancer Potential

Executive Summary: Thiosemicarbazones, a class of Schiff base ligands, and their metal complexes have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The coordination of thiosemicarbazone ligands with various metal ions, such as copper, zinc, nickel, platinum, and ruthenium, often enhances their cytotoxic activity compared to the free ligands.[4][5][6] This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of thiosemicarbazide metal complexes. It summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in their antitumor effects, serving as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

Thiosemicarbazides are a class of compounds characterized by the -NH-NH-C(=S)-NH2 functional group. They serve as versatile precursors for the synthesis of thiosemicarbazones through a condensation reaction with aldehydes or ketones.[5][6] The resulting thiosemicarbazone ligands possess a C=N (azomethine) and C=S (thione) group, with nitrogen and sulfur atoms acting as excellent donor sites for chelation with metal ions.[4][7][8] This chelation is crucial, as the biological activity of these compounds is often linked to their ability to coordinate with metals.[5]

Transition metal complexes, in particular, are of great interest due to their variable oxidation states, coordination geometries, and the intrinsic biological roles of metals like copper and zinc.[1][4] The coordination of a thiosemicarbazone ligand to a metal center can improve properties such as stability, solubility, and cellular uptake, leading to enhanced anticancer potency.[9] One notable example that has reached clinical trials is Triapine, a thiosemicarbazone derivative that has demonstrated the therapeutic potential of this class of compounds.[5][6] This guide explores the multifaceted anticancer properties of these metal complexes, from their synthesis to their detailed molecular mechanisms.

Synthesis of Thiosemicarbazide Metal Complexes

The synthesis is typically a two-step process involving the creation of the thiosemicarbazone ligand followed by its complexation with a metal salt.

Step 1: Synthesis of the Thiosemicarbazone Ligand This involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent like ethanol with a catalytic amount of acid. The structure of the resulting ligand can be easily modified by changing the starting aldehyde/ketone, allowing for the fine-tuning of its electronic and steric properties.[6][10]

Step 2: Synthesis of the Metal Complex The synthesized ligand is then reacted with a metal salt (e.g., copper(II) acetate, zinc(II) chloride, platinum(II) chloride) in a suitable solvent. The ligand can coordinate to the metal center in a neutral or deprotonated form, typically acting as a bidentate (N,S) or tridentate ligand if another donor atom is present in the backbone.[9][10]

In Vitro Anticancer Activity

Thiosemicarbazide metal complexes have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[4][11] The anticancer potency, often measured by the half-maximal inhibitory concentration (IC50), is influenced by both the metal center and the structure of the thiosemicarbazone ligand. Copper complexes are frequently reported to be among the most potent, with some showing activity at nanomolar to low micromolar concentrations, comparable to or exceeding that of cisplatin.[4][12]

Table 1: Summary of IC50 Values for Various Thiosemicarbazide Metal Complexes

| Metal Complex Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Dinuclear Cu(II) | A549 (Lung) | 0.507 ± 0.021 | [4][13] |

| Dinuclear Cu(II) | NCI-H460 (Lung) | 0.235 ± 0.010 | [4][13] |

| Mononuclear Ru(II) | A549 (Lung) | 11.5 | [4][13] |

| Binuclear Ni(II) | A549 (Lung) | 4.97 - 6.44 | [4] |

| Pt(II) Complex | NCI-H460 (Lung) | 2.8 ± 1.1 | [4][13] |

| Ga(III) Complex | A549 (Lung) | 0.46 - 1.41 | [4] |

| Bi(III) Complex | A549 (Lung) | 5.05 ± 1.79 | [4] |

| Cu(II) Complex 1 | HepG-2 (Liver) | 11.2 ± 0.9 | [14] |

| Cisplatin (Control) | HepG-2 (Liver) | 25 ± 3.1 | [14] |

| Cisplatin (Control) | A549 (Lung) | 21.3 - 31.08 |[4][13] |

Note: This table presents a selection of reported data to illustrate the range of activity.

Mechanisms of Anticancer Action

The cytotoxic effects of thiosemicarbazide metal complexes are multifactorial, involving several interconnected cellular pathways. Key mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrest, and inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase.[15][16]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of action is the induction of programmed cell death, or apoptosis.[17] Many thiosemicarbazide metal complexes, particularly those with copper, are known to accumulate in the mitochondria.[11][17] This targeting leads to a disruption of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptosis pathway.[13][17] The loss of MMP triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[11][17] Cytosolic cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[13][17]

References

- 1. researchgate.net [researchgate.net]

- 2. imedpub.com [imedpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy – Department of Chemistry | CSU [chem.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 16. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

An In-depth Technical Guide on the Role of Thiosemicarbazide Hydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide hydrochloride serves as a versatile precursor and ligand in the field of coordination chemistry. Its derivatives, thiosemicarbazones, formed by the condensation of thiosemicarbazide with aldehydes or ketones, are particularly renowned for their ability to form stable complexes with a wide array of transition metals. These metal complexes exhibit a diverse range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, making them a subject of intense research in medicinal and bioinorganic chemistry.[1][2][3]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of coordination complexes involving thiosemicarbazide and its derivatives. It includes detailed experimental protocols, quantitative data from structural and spectroscopic analyses, and visualizations of experimental workflows and coordination principles.

Synthesis of Thiosemicarbazone Ligands and their Metal Complexes

The synthesis of thiosemicarbazone-based metal complexes is typically a two-step process. First, the thiosemicarbazone ligand is synthesized through the condensation of thiosemicarbazide (often used as its hydrochloride salt for stability and solubility) with a suitable aldehyde or ketone. Subsequently, the purified ligand is reacted with a metal salt to form the coordination complex.

Experimental Protocol: Synthesis of a Thiosemicarbazone Ligand (Exemplified by 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide) [4]

-

Dissolution: Dissolve equimolar amounts of 4-(4-bromophenyl)thiosemicarbazide (0.01 M) and 5-bromovanillin (0.01 M) in 60 ml of methanol.

-

Reaction: Add a catalytic amount of glacial acetic acid to the mixture and reflux for 24 hours.

-

Isolation: After the reaction is complete, pour the reaction mixture into crushed ice.

-

Purification: Filter the separated product, wash it with a sodium bisulfite solution, and dry it at room temperature.[4]

Experimental Protocol: Synthesis of a Cu(II) Coordination Complex [4]

-

Ligand Dissolution: Dissolve the synthesized thiosemicarbazone ligand (0.02 M) in 1,4-dioxane.

-

Addition of Metal Salt: Add solid CuCl₂·6H₂O (0.01 M) to the reaction mixture.

-

Reaction: Reflux the resulting mixture for 24 hours with continuous stirring.

-

Isolation and Purification: After the reaction is complete, filter the solid product, wash it with cold 1,4-dioxane, and dry it at room temperature.[4]

Experimental Protocol: Synthesis of a Ni(II) Coordination Complex [4]

-

Ligand Dissolution: Dissolve the synthesized thiosemicarbazone ligand (0.02 M) in 1,4-dioxane.

-

Addition of Metal Salt and pH Adjustment: Add solid NiCl₂·6H₂O (0.01 M) to the reaction mixture and adjust the pH to 6.8-7.0 using a 40% NaOH solution.

-

Reaction: Reflux the resulting mixture for 5 hours with continuous stirring.

-

Isolation and Purification: After the reaction is complete, filter the solid product, wash it with cold 1,4-dioxane, and dry it at room temperature.[4]

dot

Caption: General experimental workflow for the synthesis and characterization of thiosemicarbazone metal complexes.

Coordination Modes and Structural Data

Thiosemicarbazones are versatile ligands that can coordinate to metal ions in several ways. The most common coordination mode is as a bidentate ligand, binding through the sulfur atom and the azomethine nitrogen atom.[4] However, depending on the substituents on the thiosemicarbazone and the metal ion, they can also act as monodentate or tridentate ligands. Coordination can occur with the ligand in its neutral (thione) form or, upon deprotonation, in its anionic (thiolate) form.[5]

dot

References

- 1. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

mechanism of action of thiosemicarbazide-based drugs

An In-depth Technical Guide on the Core Mechanism of Action of Thiosemicarbazide-Based Drugs

Introduction

Thiosemicarbazides and their Schiff bases, thiosemicarbazones, are a versatile class of compounds characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2).[1] This structural feature is crucial for their wide spectrum of biological activities, which has garnered significant interest in the fields of medicinal chemistry and drug development. These compounds have been extensively investigated for their therapeutic potential as antibacterial, anticancer, antifungal, and antiviral agents.[1][2] Their mechanism of action is often multifaceted, involving the chelation of metal ions, inhibition of key enzymes, and induction of cellular stress, making them promising scaffolds for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of thiosemicarbazide-based drugs, with a focus on their molecular targets and cellular effects.

Multifaceted Mechanism of Action of Thiosemicarbazide-Based Drugs

The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with multiple cellular targets. The following diagram provides a high-level overview of their primary mechanisms of action across different therapeutic areas.

Anticancer Activity

The anticancer properties of thiosemicarbazones are among the most extensively studied.[5] Their efficacy against a wide range of cancer cell lines, including lung, cervical, and prostate cancer, has been demonstrated.[1][2] The primary mechanisms underlying their anticancer activity are detailed below.

Induction of Apoptosis

A key mechanism of anticancer action for thiosemicarbazides is the induction of programmed cell death, or apoptosis.[1] This process is triggered through various cellular signaling pathways, leading to the activation of caspases and subsequent cell dismantling.

Chelation of Transition Metals and Generation of Reactive Oxygen Species (ROS)

Thiosemicarbazones are potent chelators of transition metals such as iron and copper.[3] This chelating ability is crucial for their anticancer activity. By binding to intracellular iron, they can disrupt iron metabolism, which is essential for cell proliferation. Furthermore, the resulting metal complexes can be redox-active, leading to the generation of reactive oxygen species (ROS).[3] The excessive production of ROS induces oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[3]

Enzyme Inhibition

Several enzymes that are critical for cancer cell survival and proliferation are targeted by thiosemicarbazide-based drugs.

-

Ribonucleotide Reductase (RR): This enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Thiosemicarbazones, such as Triapine, inhibit RR, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[3][6]

-

Topoisomerase IIα (Topo IIα): Topo IIα is a nuclear enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. Thiosemicarbazones can stabilize the cleavable complex formed between Topo IIα and DNA, leading to DNA strand breaks and apoptosis.[4][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiosemicarbazone derivatives has been quantified using in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-based thiosemicarbazone (12a) | LNCaP (Prostate) | < 50% inhibition at test conc. | [7] |

| 4-aminoacetophenone thiosemicarbazone (TSC 6) | B16F10 (Melanoma) | 0.34 | [8] |

| Triapine | Various | Phase I, II, III Clinical Trials | [9] |

| Hydroxamate derivative (1a) | SARS-CoV-2 Mpro | 0.12 | [10] |

| Thiosemicarbazone derivative (2b) | SARS-CoV-2 Mpro | 2.43 | [10] |

Antibacterial Activity

Thiosemicarbazide-based compounds exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism of action involves the inhibition of bacterial enzymes essential for DNA replication.

-

DNA Gyrase and Topoisomerase IV: Molecular docking studies suggest that thiosemicarbazides can inhibit DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining DNA topology during replication, and their inhibition leads to the disruption of DNA synthesis and bacterial cell death.[1]

Quantitative Data on Antibacterial Activity

The antibacterial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| Thiosemicarbazone derivative (L1) | Bacillus cereus | 10 | [1] |

| Fluorine-containing derivatives (5-9) | Trichophyton rubrum | 31.25-1000 µg/mL | [11] |

Antifungal Activity

Thiosemicarbazones have also demonstrated significant antifungal activity against various fungal pathogens, including Candida species and Aspergillus flavus.[1][12] The proposed mechanisms include:

-

Disruption of Fungal Cell Membranes: These compounds can interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.[1][13]

-

Inhibition of Protein Synthesis: Thiosemicarbazones may also inhibit protein synthesis in fungal cells, further contributing to their antifungal effect.[1][13]

Antiviral Activity

The antiviral potential of thiosemicarbazones has been recognized since the development of methisazone for the treatment of smallpox.[14] Their mechanism of antiviral action is thought to involve the inhibition of viral protein synthesis. For instance, methisazone is believed to inhibit the synthesis of viral mRNA.[14] More recently, thiosemicarbazone derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[10]

Enzyme Inhibition

Beyond their roles in antimicrobial and anticancer therapy, thiosemicarbazones are known to inhibit other enzymes with therapeutic relevance.

-